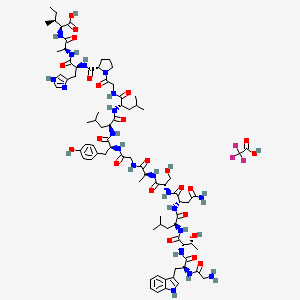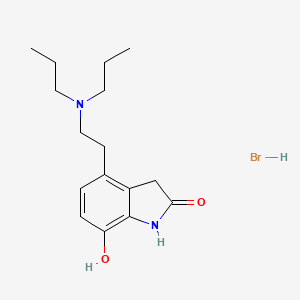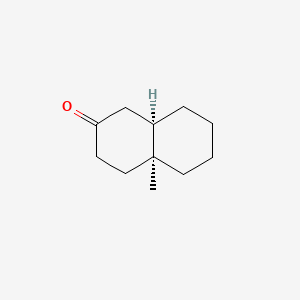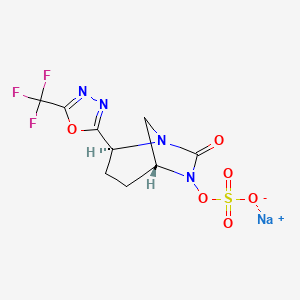![molecular formula C48H40NO2P3 B14756978 10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound It is characterized by its unique pentacyclic structure, which includes multiple phosphanyl and ether groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves the reaction of diphenylphosphine with a suitable diethyl ether derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including purification and isolation steps to ensure high purity and yield. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
化学反応の分析
Types of Reactions
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where one of the phosphanyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenated compounds as reagents.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
科学的研究の応用
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: Its potential interactions with biological molecules are studied for applications in medicinal chemistry.
Industrial Applications: It is used in the synthesis of complex organic molecules and polymers.
作用機序
The mechanism by which 10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The phosphanyl groups act as electron donors, stabilizing the metal center and facilitating the catalytic process. The compound’s structure allows for multiple coordination sites, enhancing its effectiveness as a ligand.
類似化合物との比較
Similar Compounds
- N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine
- (11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1,2-f]-1,3,2-dioxaphosphepin-4-amine
Uniqueness
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is unique due to its pentacyclic structure and the presence of multiple phosphanyl groups. This structure provides enhanced stability and reactivity compared to similar compounds, making it a valuable ligand in various catalytic processes.
特性
分子式 |
C48H40NO2P3 |
|---|---|
分子量 |
755.8 g/mol |
IUPAC名 |
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C48H40NO2P3/c1-3-49(4-2)54-50-47-43(52(37-23-9-5-10-24-37)38-25-11-6-12-26-38)33-35-21-17-19-31-41(35)45(47)46-42-32-20-18-22-36(42)34-44(48(46)51-54)53(39-27-13-7-14-28-39)40-29-15-8-16-30-40/h5-34H,3-4H2,1-2H3 |
InChIキー |
DYSGCUQLESLTBJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(O1)C(=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)

![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)

![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)


![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)



